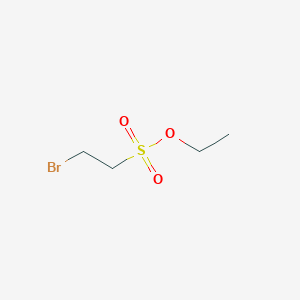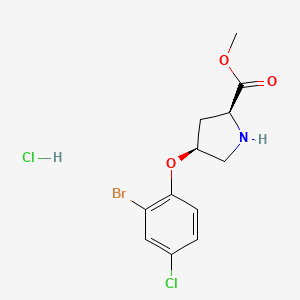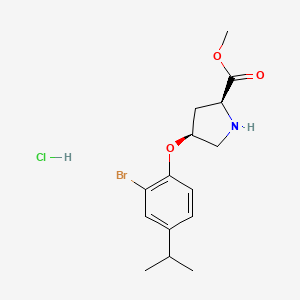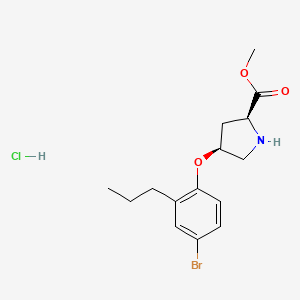
Ethyl 2-bromoethanesulfonate
Vue d'ensemble
Description
Ethyl 2-bromoethanesulfonate is an organic compound with the molecular formula C4H9BrO3S. It is a versatile reagent used in various chemical reactions and scientific research applications. This compound is known for its bromine and sulfonate functional groups, which make it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-bromoethanesulfonate can be synthesized through the reaction of ethyl sulfonate with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromoethanesulfonate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: Ethyl 2-bromoethanesulfonic acid
Reduction: Ethyl 2-bromoethanol
Substitution: Various substituted ethyl sulfonates
Applications De Recherche Scientifique
Ethyl 2-bromoethanesulfonate is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and biochemical studies. Some of its applications include:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 2-bromoethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The sulfonate group can act as a leaving group, facilitating the substitution process.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: this compound can inhibit certain enzymes by interfering with their active sites.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Sodium 2-bromoethanesulfonate
2-bromoethanol
Ethyl sulfonate
Bromoethanesulfonic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
ethyl 2-bromoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASPJALOUGDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)



![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)







